molecular formula C9H8BrN3O3 B13384241 Acetone 4-bromo-2-nitrophenylhydrazone

Acetone 4-bromo-2-nitrophenylhydrazone

Cat. No.: B13384241
M. Wt: 286.08 g/mol
InChI Key: UHWFZMCTMUTLBY-WZUFQYTHSA-N
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Description

Acetone 4-bromo-2-nitrophenylhydrazone is a chemical compound with the molecular formula C₉H₈BrN₃O₃ and a molecular weight of 286.08 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

(1Z)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one

InChI

InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5-

InChI Key

UHWFZMCTMUTLBY-WZUFQYTHSA-N

Isomeric SMILES

CC(=O)/C=N\NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of 4-bromo-2-nitrophenylhydrazine with acetone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetone 4-bromo-2-nitrophenylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Acetone 4-bromo-2-nitrophenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetone 4-chloro-2-nitrophenylhydrazone
  • Acetone 4-fluoro-2-nitrophenylhydrazone
  • Acetone 4-iodo-2-nitrophenylhydrazone

Uniqueness

Acetone 4-bromo-2-nitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity .

Biological Activity

Acetone 4-bromo-2-nitrophenylhydrazone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with acetone in the presence of hydrazine. The general reaction can be summarized as follows:

4 bromo 2 nitrobenzaldehyde+acetone+hydrazineAcetone 4 bromo 2 nitrophenylhydrazone+water\text{4 bromo 2 nitrobenzaldehyde}+\text{acetone}+\text{hydrazine}\rightarrow \text{Acetone 4 bromo 2 nitrophenylhydrazone}+\text{water}

This process often requires careful control of reaction conditions, including temperature and pH, to yield a high-purity product.

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. A study by Dawood et al. (2011) demonstrated that similar compounds showed promising activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Table 1: Antimicrobial Activity of Related Hydrazones

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
Hydrazonoquinazolone DerivativeS. aureus18
Another HydrazoneP. aeruginosa16

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various hydrazones against clinical isolates. This compound was included in a broader screening and showed moderate efficacy against Gram-positive bacteria . The study concluded that further structural optimization could lead to more potent derivatives.
  • Case Study on Anticancer Activity : In vitro studies on related hydrazones have shown that they can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structural features were found to inhibit the growth of breast cancer cells significantly . This suggests that this compound may warrant further investigation in cancer research.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of hydrazones. For instance, introducing electron-withdrawing groups has been shown to improve antimicrobial and anticancer activities . The presence of bromine and nitro groups in this compound may contribute to its biological profile by increasing lipophilicity and facilitating cellular uptake.

Q & A

Q. What is the standard synthetic methodology for preparing Acetone 4-bromo-2-nitrophenylhydrazone?

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone bond formation and substituent positions. For nitro and bromo groups, expect deshielding in aromatic regions.
  • X-ray Crystallography: Employ single-crystal X-ray diffraction (e.g., SHELXL or WinGX ) for structural validation. ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks.
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF.

Example Crystallographic Parameters (Hypothetical):

ParameterValueSoftware/Tool
Space GroupP212_1/cSHELXL
Unit Cell (Å)a=10.2, b=8.5, c=12.3WinGX
R-factor<0.05ORTEP

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Refer to SDS guidelines for nitro- and bromo-substituted aromatics :

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation.
  • Storage: Keep in sealed, amber glass containers at 2–8°C to prevent photodegradation.
  • Spill Management: Neutralize with non-combustible adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic structure, HOMO-LUMO gaps, and charge distribution. Compare computed vibrational spectra (IR) with experimental data to validate accuracy . Case Study:

  • Calculate dipole moments to explain solubility trends.
  • Simulate nitro group resonance effects on aromatic ring electron density .
PropertyExperimental ValueDFT PredictionDeviation
C-N Bond Length1.35 Å1.32 Å2.2%
HOMO-LUMO Gap4.1 eV3.9 eV4.9%

Q. How do crystallographic refinement tools (SHELXL vs. WinGX) resolve structural ambiguities?

Methodological Answer:

  • SHELXL : Refines anisotropic displacement parameters and hydrogen atom positions via least-squares minimization. Use for high-resolution datasets.
  • WinGX : Integrates multiple tools (e.g., ORTEP) for visualizing disorder or twinning. Ideal for low-symmetry crystals. Workflow:
  • Import data into WinGX for preliminary analysis.
  • Refine using SHELXL’s weighting schemes to minimize R-factors.
  • Validate hydrogen bonds via Mercury or PLATON.

Q. How can kinetic studies elucidate the reactivity of the nitro and hydrazone groups?

Methodological Answer: Adapt iodination protocols (e.g., iodination of acetone ) to track reaction rates under varying conditions:

  • Vary acetone concentration while keeping bromo-nitro substituents constant.
  • Use UV-Vis spectroscopy to monitor iodine consumption. Data Analysis:
  • Apply pseudo-first-order kinetics if [I2_2] is in excess.
  • Calculate activation energy via Arrhenius plots.
[Acetone] (M)Rate Constant (k, s1^{-1})Temp (°C)
0.52.3 × 104^{-4}25
1.04.7 × 104^{-4}25

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

  • Scenario: Discrepancies in bond lengths or vibrational frequencies.
  • Resolution:

Cross-validate with alternative methods (e.g., neutron diffraction for H-atom positions).

Re-optimize DFT parameters (basis sets, functionals) .

Check for crystal packing effects in experimental data .

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